molecular formula C18H15N5S B5068094 4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

Cat. No.: B5068094
M. Wt: 333.4 g/mol
InChI Key: DBEHCXNHDZTRRZ-UHFFFAOYSA-N
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Description

4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and pyridazine rings. This compound is of significant interest due to its potential biological and pharmacological activities, which make it a promising candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring, followed by the introduction of the thiazole moiety, and finally, the attachment of the pyridazine ring. Common reagents used in these reactions include hydrazines, thioamides, and various aryl halides. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halides for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .

Scientific Research Applications

4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[3-(6-Methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

4-[[3-[3-(6-methylpyridazin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-5-6-17(21-20-13)14-3-2-4-15(9-14)18-7-8-23(22-18)10-16-11-24-12-19-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEHCXNHDZTRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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